molecular formula C9H7F2NO2 B6359624 4-Acetamido-3,5-difluorobenzaldehyde CAS No. 1357624-48-6

4-Acetamido-3,5-difluorobenzaldehyde

Cat. No.: B6359624
CAS No.: 1357624-48-6
M. Wt: 199.15 g/mol
InChI Key: YTTBVGOTJSRNJT-UHFFFAOYSA-N
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Description

4-Acetamido-3,5-difluorobenzaldehyde is a substituted benzaldehyde derivative featuring an acetamido group at the para position and fluorine atoms at the 3 and 5 positions of the aromatic ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties. The acetamido group (-NHCOCH₃) is electron-withdrawing, modulating the reactivity of the aldehyde group, while the fluorine atoms enhance lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery.

Properties

IUPAC Name

N-(2,6-difluoro-4-formylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO2/c1-5(14)12-9-7(10)2-6(4-13)3-8(9)11/h2-4H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTBVGOTJSRNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-3,5-difluorobenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde.

    Acetylation: The 3,5-difluorobenzaldehyde undergoes acetylation to introduce the acetamido group. This step often involves the use of acetic anhydride and a catalyst such as pyridine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-3,5-difluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products:

    Oxidation: 4-Acetamido-3,5-difluorobenzoic acid.

    Reduction: 4-Acetamido-3,5-difluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetamido-3,5-difluorobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetamido-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the difluorobenzaldehyde moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key properties of 4-Acetamido-3,5-difluorobenzaldehyde and related benzaldehyde derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Key Applications
This compound C₉H₇F₂NO₂ 199.16 3,5-difluoro, 4-acetamido Aldehyde, Acetamido Pharmaceutical intermediates
4-Ethoxy-3,5-difluorobenzaldehyde C₉H₈F₂O₂ 186.16 3,5-difluoro, 4-ethoxy Aldehyde, Ethoxy Agrochemicals, Materials
2-Bromo-4,5-difluorobenzaldehyde C₇H₃BrF₂O 221.00 4,5-difluoro, 2-bromo Aldehyde, Bromo Medicinal chemistry, Polymers
4-Hydroxy-3,5-dimethoxybenzaldehyde C₉H₁₀O₄ 182.18 3,5-dimethoxy, 4-hydroxy Aldehyde, Hydroxy, Methoxy Flavoring agents, Antioxidants
Key Observations:
  • Fluorine Positioning: The 3,5-difluoro substitution in the target compound minimizes steric hindrance compared to 4,5-difluoro derivatives (e.g., 2-Bromo-4,5-difluorobenzaldehyde), which may influence regioselectivity in reactions .
  • Reactivity and Stability :

    • The acetamido group may enhance thermal stability compared to bromo or ethoxy substituents, which are prone to elimination or oxidation under harsh conditions .
    • 4-Hydroxy-3,5-dimethoxybenzaldehyde’s polar hydroxy and methoxy groups increase solubility in polar solvents, contrasting with the lipophilic nature of fluorinated analogs .

Q & A

Q. How can computational chemistry methods predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Simulate binding poses with proteins (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with the acetamido group).
  • QSAR Modeling : Corrogate structural descriptors (e.g., Hammett σ constants for fluorine) with activity data to design optimized derivatives.
  • MD Simulations : Assess stability of ligand-target complexes over time (e.g., in GROMACS) .

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